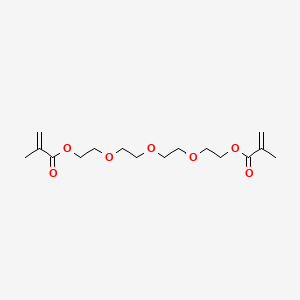

Tetraethylene glycol dimethacrylate

Description

Contextualizing TEGDMA within Multifunctional Monomer Chemistry

Multifunctional monomers are chemical compounds that have more than one reactive functional group. fiveable.me This characteristic allows them to form multiple covalent bonds during polymerization, which is essential for creating complex polymeric materials. fiveable.me The number of reactive sites, known as functionality, dictates the degree of branching and cross-linking that can occur, ultimately shaping the final properties of the polymer. fiveable.me

TEGDMA is a difunctional methacrylate (B99206) monomer, meaning it possesses two methacrylate functional groups. polysciences.com This bifunctionality is crucial for its role as a crosslinking agent in polymer synthesis. polysciences.com The structure of TEGDMA, with its flexible ethylene (B1197577) glycol backbone, allows for excellent crosslinking capabilities while maintaining a degree of elasticity in the final cured polymer. polysciences.com

In polymer chemistry, monomers are classified based on the number of functional groups they contain. quora.com Monofunctional monomers have one, bifunctional monomers have two, and polyfunctional monomers have three or more. quora.com This functionality is a key determinant in the formation and degree of crosslinking in polymers. quora.com

Significance of Dimethacrylates in Network Polymer Formation

Dimethacrylates, like TEGDMA, are fundamental to the creation of highly crosslinked polymer networks. nih.govcapes.gov.br These networks are characterized by their three-dimensional structure, which imparts properties such as high modulus and strength. nih.govcapes.gov.br The formation of these networks is a complex process that begins with a liquid pre-gel stage, transitions to a rubbery gelled phase, and ultimately solidifies into a glassy state. nih.gov

The specific structure of the dimethacrylate monomer influences the properties of the resulting polymer network. nih.govcapes.gov.br For instance, the length of the molecule between the methacrylate groups determines the theoretical crosslink density; shorter distances lead to higher crosslink density and increased stiffness. mdpi.com The viscosity of the monomer is another critical factor. nih.govcapes.gov.brmdpi.com High-viscosity monomers like BisGMA are often mixed with lower-viscosity dimethacrylates, such as TEGDMA, to improve handling and achieve a higher degree of conversion during polymerization. nih.govmdpi.com

The process of photopolymerization, often used with dimethacrylate resins, allows for the rapid curing of these materials, making them suitable for applications like dental composites. nih.govcapes.gov.br Understanding the relationship between monomer structure, polymerization kinetics, and the resulting network properties is crucial for designing materials with specific performance characteristics. nih.govcapes.gov.brnih.gov

Evolution of Research Perspectives on TEGDMA Beyond Conventional Applications

While TEGDMA has been a staple in dental restorative materials for many years, research is increasingly exploring its potential in a wider range of applications. nih.govcapes.gov.br Traditionally used to dilute high-viscosity monomers and enhance crosslinking in dental composites, the unique properties of TEGDMA are now being leveraged in other fields. nih.govchemicalbook.com

The flexible nature of the TEGDMA molecule makes it a valuable component in the development of hydrogels and other biocompatible materials. polysciences.com Its ability to form crosslinked networks is being investigated for use in drug delivery systems and tissue engineering scaffolds. Research into the photopolymerization of TEGDMA is also leading to advancements in areas like 3D printing and high-performance coatings. polysciences.compolysciences.com

Furthermore, studies are delving into the nuances of TEGDMA's polymerization behavior, including the effects of pressure and the use of novel initiation systems. researchgate.netacs.org This ongoing research continues to uncover new possibilities for this versatile monomer, pushing the boundaries of its application in polymer science.

Properties

IUPAC Name |

2-[2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O7/c1-13(2)15(17)22-11-9-20-7-5-19-6-8-21-10-12-23-16(18)14(3)4/h1,3,5-12H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHJXDSHSVNJKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOCCOCCOCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25101-32-0 | |

| Record name | Tetraethylene glycol dimethacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25101-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6044515 | |

| Record name | Tetraethyleneglycol dimethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Light brown viscous liquid; [Aldrich MSDS] | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylene glycol dimethacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1254 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

109-17-1, 25101-32-0 | |

| Record name | Tetraethylene glycol, dimethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethyleneglycol dimethacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAETHYLENEGLYCOL DIMETHACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84253 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethyleneglycol dimethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9-trioxaundecamethylene dimethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAETHYLENE GLYCOL DIMETHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT038EQF54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Functionalization of Tetraethylene Glycol Dimethacrylate

Methodologies for TEGDMA Monomer Synthesis

The synthesis of the TEGDMA monomer is primarily achieved through two principal chemical methodologies: direct esterification and transesterification.

Direct Esterification: This is the most common and classical approach for synthesizing glycol dimethacrylates. The process involves the direct reaction of tetraethylene glycol (TEG) with two equivalents of methacrylic acid. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. rsc.org To drive the reaction to completion, the water produced as a byproduct is continuously removed from the reaction mixture, often by azeotropic distillation using a solvent like toluene or by applying a vacuum. rsc.orgnih.gov The presence of a polymerization inhibitor, such as hydroquinone (B1673460) or thiodiphenylamine, is crucial to prevent the premature polymerization of the methacrylate (B99206) groups at the elevated temperatures required for the reaction. rsc.orgnih.gov

Transesterification: An alternative route to TEGDMA is through a transesterification reaction. This method uses an alkyl methacrylate, most commonly methyl methacrylate (MMA), as the source of the methacrylate group, which reacts with tetraethylene glycol. This reaction is catalyzed by various compounds, including organotin catalysts, alkali metal salts, or alkaline-earth metal oxides. nih.gov An advantage of this method is that the byproduct is a low-boiling-point alcohol (e.g., methanol) rather than water, which can sometimes be easier to remove. The reaction involves an equilibrium exchange of the alcohol moiety of the ester, driven forward by the removal of the more volatile alcohol byproduct.

Precursor Chemistry and Reaction Pathways in TEGDMA Synthesis

The synthesis of TEGDMA relies on the specific reactivity of its chemical precursors.

Precursors:

Tetraethylene Glycol (TEG): A linear polyether with the structure HO(CH₂CH₂O)₄H. The two terminal primary hydroxyl (-OH) groups are the reactive sites for esterification or transesterification.

Methacrylic Acid (MAA): A carboxylic acid with the structure CH₂=C(CH₃)COOH. The carboxyl group is highly reactive toward the hydroxyl groups of the glycol.

Methyl Methacrylate (MMA): An ester with the structure CH₂=C(CH₃)COOCH₃. It serves as the methacrylate donor in the transesterification pathway.

Reaction Pathways: The direct esterification pathway follows a Fischer-Speier esterification mechanism. The acid catalyst protonates the carbonyl oxygen of methacrylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of tetraethylene glycol. This is a reversible process, and the removal of water is essential to shift the equilibrium towards the formation of the diester product, TEGDMA.

The transesterification pathway involves the nucleophilic attack of the hydroxyl groups of tetraethylene glycol on the carbonyl carbon of methyl methacrylate. The catalyst activates the reactants to facilitate the exchange of the methoxy group (-OCH₃) from MMA with the tetraethylene glycol backbone, forming TEGDMA and methanol.

Derivatization Strategies for Modified TEGDMA Monomers

While direct derivatization of the fully formed TEGDMA monomer is uncommon due to the reactive nature of its methacrylate groups, modified TEGDMA-like monomers can be synthesized by altering the precursor. The primary strategy involves the chemical modification of the tetraethylene glycol backbone before the methacrylation step.

This approach allows for the introduction of various functional groups onto the polyether chain. For instance, the internal hydroxyl groups of a longer or branched glycol analog could be functionalized, or a different functional diol could be synthesized and subsequently reacted with methacrylic acid. This creates TEGDMA analogs with tailored properties, such as altered hydrophilicity, reactivity, or biocompatibility, for specialized applications. For example, carboxy-functionalized precursors can be created, which are then incorporated into a polymer backbone, hinting at how a functionalized glycol could be prepared before esterification with methacrylic acid.

Purification and Characterization of Monomeric TEGDMA for Polymerization Studies

Achieving high purity of the TEGDMA monomer is critical for predictable polymerization kinetics and the final properties of the resulting polymer. The purification process is multi-stepped and rigorous.

Purification: Following synthesis, the crude reaction mixture contains the TEGDMA product, unreacted precursors, catalyst, inhibitor, and byproducts.

Neutralization and Washing: The mixture is first washed with a basic aqueous solution, such as sodium carbonate (Na₂CO₃) or sodium hydroxide, to neutralize and remove the acid catalyst and any unreacted methacrylic acid. rsc.orgnih.gov

Aqueous Extraction: Subsequent washings with a sodium chloride solution and then deionized water are performed to remove residual salts and water-soluble impurities. nih.gov

Drying: The organic phase containing the monomer is dried using an anhydrous drying agent like magnesium sulfate (MgSO₄) to remove dissolved water. nih.gov

Distillation: The final purification step is typically distillation under reduced pressure. This removes the solvent, the polymerization inhibitor, and other non-volatile impurities, yielding the pure TEGDMA monomer. rsc.org

Characterization: Several analytical techniques are employed to confirm the identity and purity of the synthesized TEGDMA.

| Analytical Technique | Purpose | Key Findings/Observations |

| FTIR Spectroscopy | To identify functional groups and confirm the chemical structure. | The presence of characteristic absorption peaks for the carbonyl C=O stretch in the ester (around 1720 cm⁻¹), the C=C double bond of the methacrylate group (around 1635 cm⁻¹), and the C-O ether linkages of the glycol backbone (around 1160 cm⁻¹). The absence of a broad -OH peak indicates the complete reaction of the glycol hydroxyl groups. ikm.org.my |

| NMR Spectroscopy | To provide detailed structural elucidation of the monomer. | ¹H and ¹³C NMR spectra are used to confirm the exact arrangement of protons and carbons, verifying the structure and ensuring no unintended side reactions have occurred. |

| HPLC | To quantify the purity of the monomer and detect residual impurities. | High-Performance Liquid Chromatography is a highly sensitive method used to determine the purity of the TEGDMA and to quantify the amount of unreacted starting materials or byproducts remaining after purification. nih.gov |

Comparative Analysis of Synthesis Routes and Resulting Monomer Purity

The choice of synthesis route has a direct impact on the reaction conditions, cost, and ultimately, the purity of the final TEGDMA monomer.

| Synthesis Route | Advantages | Disadvantages | Impact on Purity |

| Direct Esterification | Uses readily available and less expensive precursors (methacrylic acid). The process is well-established. | Requires elevated temperatures, which can lead to premature polymerization if not properly inhibited. Removal of water is critical and can be energy-intensive. | High purity can be achieved if the water removal is efficient and the post-synthesis purification steps effectively remove the acid catalyst and unreacted acid. Purity levels are often reported to be greater than 95%. |

| Transesterification | Can often be performed under milder conditions than direct esterification. The byproduct (alcohol) can be easier to remove than water. | Precursors like methyl methacrylate are more expensive. Catalysts (e.g., organotin) can be toxic and must be completely removed from the final product. | This method can lead to very high purity products, as the reaction can be more selective with fewer side reactions. The complete removal of the catalyst is a critical step for ensuring the final purity for biomedical applications. |

Polymerization Mechanisms and Kinetics of Tetraethylene Glycol Dimethacrylate Systems

Free-Radical Polymerization of TEGDMA

The conversion of TEGDMA from a liquid monomer to a solid, crosslinked polymer is predominantly achieved through free-radical polymerization. This chain reaction consists of three primary stages: initiation, propagation, and termination. rug.nl

Initiation Mechanisms (Photo- and Thermal)

The generation of initial free radicals is a critical first step that can be induced by either light (photo-initiation) or heat (thermal initiation).

Photo-initiation is a widely used method for TEGDMA polymerization, especially in dental applications, due to its ability to provide rapid, on-demand curing. nih.gov This process typically involves a photoinitiator system, which absorbs light at a specific wavelength to generate free radicals. A common system for visible light curing includes an alpha-diketone, such as camphorquinone (B77051) (CQ), and an amine reducing agent. Upon irradiation, the photoinitiator transitions to an excited state and interacts with the amine to produce radicals that initiate polymerization. youtube.com The rate of initiation is influenced by factors such as light intensity and the concentration of the photoinitiator. nih.gov

Thermal initiation involves the use of a thermal initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), which decomposes upon heating to produce free radicals. researchgate.netmdpi.com The rate of radical generation is dependent on the temperature and the concentration of the initiator. In some systems, an activator, like N,N-dimethyl-p-toluidine (DMT), is used to facilitate the decomposition of the initiator at lower temperatures, such as room temperature. mdpi.com

Propagation Kinetics and Chain Growth

Once initiated, the free radicals react with the methacrylate (B99206) groups of TEGDMA monomers, leading to the propagation of polymer chains. rug.nl This step involves the sequential addition of monomer units to the growing radical chain. The propagation rate is influenced by the mobility of the monomer molecules and the reactivity of the radical centers. nist.gov

In the early stages of polymerization, the propagation kinetic constant (kp) remains relatively constant. nist.gov However, as the polymer network forms and the viscosity of the system increases, the mobility of the larger polymer chains becomes restricted. The propagation reaction then becomes diffusion-controlled, meaning the rate is limited by the diffusion of the smaller, more mobile monomer molecules to the active radical sites. nist.govpsu.edu

The structure of the TEGDMA monomer, with its flexible ethylene (B1197577) glycol chain, allows for a degree of intramolecular reaction where a pendant methacrylate group on a growing chain reacts with the radical center on the same chain. This process, known as primary cyclization, forms ineffective crosslinks and can lead to heterogeneity in the final polymer network. nih.govnih.gov Studies have shown that TEGDMA has a higher propensity for cyclization compared to more rigid monomers. nih.gov

Termination Mechanisms (Monomolecular, Bimolecular, and Mixed-Type)

Termination of the growing polymer chains occurs when two free radicals react to form a stable, non-radical species. This process is highly dependent on the mobility of the macroradicals within the increasingly viscous medium.

Bimolecular termination is the primary mechanism at low conversion, where growing polymer chains have sufficient mobility to encounter and react with each other. This can occur through two main pathways:

Combination (or Coupling): Two growing chains combine to form a single, longer polymer chain.

Disproportionation: One radical abstracts a hydrogen atom from another, resulting in two dead polymer chains, one with a saturated end and the other with an unsaturated end group. researchgate.net

As polymerization progresses and the system becomes more crosslinked, the large polymer radicals become increasingly immobile. This leads to a significant decrease in the bimolecular termination rate, a phenomenon central to autoacceleration. nist.govwikipedia.org

Monomolecular termination becomes more significant at higher conversions. This involves the trapping of radicals within the highly crosslinked, glassy polymer network. nih.gov These isolated radicals are unable to diffuse and react with other radicals, effectively terminating their growth potential through physical constraint rather than a chemical reaction.

Role of Inhibitors and Chain Transfer Agents

Inhibitors are substances that react with free radicals to terminate the polymerization chain. scribd.com Atmospheric oxygen is a well-known inhibitor of free-radical polymerization. It can react with initiator or polymer radicals to form less reactive peroxy radicals, which can slow or prevent polymerization. scribd.com This is why many polymerizations are carried out in an inert atmosphere. Inhibitors like hydroquinone (B1673460) are also intentionally added to monomers to prevent premature polymerization during storage. scribd.com

Chain transfer agents are molecules that can react with a growing polymer radical, terminating the chain but simultaneously creating a new radical that can initiate a new polymer chain. wikipedia.org This process results in a decrease in the average molecular weight of the polymer. wikipedia.org The introduction of a chain transfer agent can delay the onset of autoacceleration and vitrification, leading to higher final monomer conversion. nih.govnih.gov Solvents used in polymerization can sometimes act as chain transfer agents. wikipedia.org

Autoacceleration and Auto-deceleration Phenomena in TEGDMA Polymerization

The polymerization of TEGDMA typically exhibits a characteristic rate profile marked by autoacceleration followed by auto-deceleration.

Auto-deceleration follows the autoacceleration phase as the polymerization approaches high conversion. At this stage, the system becomes so densely crosslinked and glassy (a process called vitrification) that even the diffusion of the small monomer molecules to the radical sites becomes severely restricted. nist.govpsu.edu This limitation on the propagation reaction leads to a rapid decrease in the polymerization rate, and the reaction eventually ceases, leaving some unreacted monomer trapped within the rigid polymer network. nist.govpsu.edu

Reaction Diffusion Control in High Conversion Polymerization

At high degrees of conversion, the kinetics of TEGDMA polymerization become dominated by reaction diffusion . In this regime, the termination of radicals is no longer governed by the translational diffusion of the entire macroradical (segmental diffusion). Instead, termination occurs as the active radical end of a growing chain propagates through space by adding monomer units until it comes into close proximity with another radical, allowing termination to occur. nih.govnist.gov

This transition from segmental diffusion-controlled termination to reaction diffusion-controlled termination is a key feature of crosslinking polymerization. nih.gov The onset of reaction diffusion control occurs earlier in systems with higher initial viscosity or in copolymers with more rigid monomers. nih.govnist.gov For pure TEGDMA, termination is predominantly controlled by segmental diffusion of the macroradicals up to about 20% conversion, after which reaction diffusion becomes the more dominant mechanism. nist.gov The eventual vitrification of the network, where even propagation becomes diffusion-limited, ultimately halts the polymerization process at a limiting conversion. nist.gov

Influence of Polymerization Conditions on Kinetic Parameters

The kinetics of TEGDMA polymerization are highly sensitive to the external conditions under which the reaction occurs. Temperature, light characteristics in photopolymerization, and the choice of initiator systems are critical variables that control the rate of reaction, the degree of monomer-to-polymer conversion, and the evolution of the polymer network.

Temperature Effects on Reaction Rates and Limiting Conversion

Temperature plays a crucial role in the polymerization of TEGDMA, primarily by influencing monomer viscosity and the mobility of reactive species. mdpi.compocketdentistry.com An increase in temperature generally leads to a decrease in the viscosity of the TEGDMA-containing resin. mdpi.com This enhanced flowability increases the mobility of monomer molecules, pendant groups, and macroradicals, which facilitates more frequent and effective collisions, thereby increasing the polymerization rate. pocketdentistry.com

Studies on both heat-polymerized and photopolymerized systems demonstrate this effect. In heat-polymerized systems using initiators like benzoyl peroxide (BPO), increasing the temperature allows the system to overcome diffusional limitations that would otherwise trap radicals and limit conversion. mdpi.com For instance, in BisGMA:TEGDMA formulations, heat-polymerization at temperatures between 70°C and 120°C can achieve high degrees of conversion, typically ranging from 74% to 87%. mdpi.com Research has shown that for these heat-cured systems, as long as TEGDMA content is above 30 wt%, the final degree of conversion becomes largely independent of the specific TEGDMA concentration, as the thermal energy provides sufficient mobility for the reaction to proceed to completion. mdpi.com

Table 1: Effect of Curing Temperature on Degree of Conversion (DC) for Dimethacrylate Blends

Monomer Formulation Curing Temperature (°C) Degree of Conversion (%) Reference BisGMA:TEGDMA (various ratios) 70 - 120 81.6 - 87.3 abstractarchives.com UDMA:TEGDMA (various ratios) 70 - 120 74.2 - 86.4 abstractarchives.com UDMA/TEGDMA (70:30 wt%) 37 (post-cure storage) 75 (initial) to 87 (after 120h)

Light Intensity and Wavelength Dependencies in Photopolymerization

In photopolymerization, the characteristics of the light source, specifically its intensity and wavelength, are determining factors for the reaction kinetics. nih.gov The rate of polymerization is directly influenced by the rate of radical generation, which is dependent on the light intensity. nih.gov For TEGDMA-containing systems, such as BisGMA/TEGDMA copolymers, both the rate of polymerization and the final degree of conversion are enhanced with an increase in light intensity. nih.gov The relationship between the polymerization rate and light intensity has been described by a power law, where the rate is proportional to the light intensity raised to a power, which for a 50/50 BisGMA/TEGDMA system at 25°C was found to be 0.6. nih.gov

Higher light intensity leads to a greater concentration of initiator radicals, which in turn enhances the propagation rate. nih.gov However, there is a limit to this effect; excessively high UV light intensity has been reported to have a negative impact on the photopolymerization of a methacrylic acid/TEGDMA system. nih.gov The total energy delivered, which is a product of light intensity and exposure time, is also a critical parameter, with some studies suggesting it is more important than light intensity alone for achieving desired material properties. nih.gov

The wavelength of the curing light must overlap with the absorption spectrum of the photoinitiator used in the resin system. researchgate.netnih.gov Most common dental resins, which often contain TEGDMA, use camphorquinone (CQ) as a photoinitiator, which has an absorption maximum around 468 nm and is activated by blue light. researchgate.netnih.gov The efficiency of light-curing units (LCUs), such as halogen lamps versus light-emitting diodes (LEDs), can influence the kinetics. researchgate.netsemanticscholar.org While some studies have found no significant differences between these light sources for certain initiator systems, the specific wavelength output of the LCU must be matched to the photoinitiator to ensure efficient radical generation and optimal polymerization. researchgate.netsemanticscholar.org

Initiator and Co-initiator System Dynamics

The choice of the initiator and co-initiator system is fundamental to controlling the polymerization kinetics of TEGDMA resins. In photopolymerization, a three-component system is common, typically consisting of a photosensitizer (e.g., camphorquinone, CQ), an electron donor or co-initiator (e.g., a tertiary amine like N,N-dimethyl-p-toluidine, DMPT), and sometimes a third component like a diaryliodonium salt to enhance efficiency. nih.govabstractarchives.comnih.gov

The type and concentration of these components significantly alter the reaction dynamics. For instance, the combination of CQ with a co-initiator like diphenyliodonium (B167342) hexafluorophosphate (B91526) (DPI) in a BisGMA/TEGDMA resin can increase the initial rate of conversion nearly tenfold and lead to a higher final degree of conversion (over 80%) compared to a system with CQ and an amine co-initiator alone. abstractarchives.com Different photoinitiators, such as phenyl propanedione (PPD), exhibit different kinetic profiles compared to CQ. researchgate.netsemanticscholar.org Resins with PPD tend to show a longer time to reach the maximum polymerization rate (tmax) and a lower maximum rate (Rp max) than those with CQ. researchgate.netsemanticscholar.org

The reactivity of the co-initiator also plays a significant role. Studies comparing different amine co-initiators, such as ethyl 4-dimethylaminobenzoate (EDMAB) and N,N-dimethylaminoethyl methacrylate (DMAEMA), show variations in polymerization rates. nih.gov The development of novel, larger co-initiator molecules like a urethane-based methacrylate amine (TUMA) has been explored to create more biocompatible systems. nih.gov While such larger molecules may lead to a reduced rate of polymerization, they can still achieve a comparable final degree of conversion. nih.gov This lower rate can be beneficial, as it has been associated with reduced polymerization-induced shrinkage stress. nih.gov

Table 2: Influence of Initiator Systems on Polymerization Kinetics of TEGDMA-based Resins

Base Resin Initiator System Maximum Polymerization Rate (Rp max) Final Degree of Conversion (DC) Reference BisGMA/TEGDMA CQ/DMAEMA - ~60-70% mdpi.com BisGMA/TEGDMA CQ/DMAEMA + DPI ~10x faster initial rate >80% mdpi.com BisGMA/TEGDMA CQ + DMPT Higher than PPD system - nih.gov BisGMA/TEGDMA PPD + DMPT Lower than CQ system - nih.gov BisGMA/HEMA CQ + EDMAB (0.5 wt%) 0.25 s-1 68.2% BisGMA/HEMA CQ + TUMA (0.5 wt%) 0.12 s-1 65.2%

Note: HEMA was used in place of TEGDMA in one study to evaluate co-initiator performance.

Modeling of TEGDMA Polymerization Kinetics

To better understand and predict the complex kinetic behavior of TEGDMA polymerization, researchers employ mathematical models and computational simulations. These tools provide a framework for interpreting experimental data and exploring the evolution of the polymer network under various conditions.

Mathematical Models for Conversion and Rate Prediction

Mathematical modeling is a powerful tool for fitting experimental data from polymerization reactions, such as the degree of conversion (DC) over time. Sigmoidal functions are often used to describe the characteristic autoacceleration and autodeceleration phases of dimethacrylate polymerization. One study extensively evaluated the fit of two sigmoidal models, the logistic function and the Hill sigmoid equation, to the real-time DC data of BisGMA/TEGDMA resins with different initiator systems. abstractarchives.com

The results indicated that while the logistic function could adequately fit data for systems containing only CQ/DMAEMA, the Hill sigmoid equation provided a superior fit (R² > 0.995) across all tested initiator systems, including those with varying initiator concentrations and the addition of a DPI co-initiator. abstractarchives.com This suggests that the Hill sigmoid model is more robust for describing the diverse reaction trajectories that arise from different initiator dynamics. abstractarchives.com Such models are invaluable for optimizing formulations by allowing for the prediction of polymerization rates and final conversion based on the composition of the initiator system. abstractarchives.com

Computational Simulations of Reaction Progress and Network Evolution

One such modeling approach for the photopolymerization of a 75/25 wt% BisGMA/TEGDMA resin utilized experimentally determined kinetic rate constants for propagation and termination to predict the polymerization behavior. nih.gov This model explored the effects of monomer chain stiffness and light intensity on the kinetics. nih.gov A key output of this simulation was the prediction of the extent of primary cyclization—a reaction where a pendant double bond reacts with the radical on its own chain, forming a loop that does not contribute to the load-bearing network structure. nih.gov The simulation predicted that at 45% total conversion, 33% of the reacted TEGDMA pendant double bonds had formed cycles. nih.gov

More advanced simulation techniques, such as those using time-evolving block decimation (TEBD) algorithms based on tensor networks, have been developed to model the evolution of complex systems. arxiv.org While often applied in quantum physics, these methods offer a powerful framework for simulating the growth and evolution of polymer networks by efficiently managing the vast number of states in a many-body system. arxiv.org Adapting such computational approaches could provide unprecedented detail into the real-time evolution of the TEGDMA polymer network, capturing the formation of heterogeneities and the development of mechanical properties.

Polymer Network Formation and Morphological Development in Tegdma Based Systems

Crosslinking Density and Network Heterogeneity

The polymerization of multifunctional monomers like TEGDMA leads to the formation of a densely crosslinked structure. However, this network is not uniform. The process is characterized by significant heterogeneity, with the initial formation of localized, highly crosslinked regions known as microgels. nih.gov These microgels form in advance of the surrounding matrix, which subsequently fills in with a progressively denser network structure. nih.gov This creates microscopic gradients of high and low crosslink density throughout the material. nih.gov

Factors such as the concentration of TEGDMA can influence this heterogeneity. As the concentration of the flexible TEGDMA monomer increases, there is a greater tendency to form microgels. nih.govnih.gov This can potentially compromise the packing density of the polymer, leading to a looser network structure. nih.gov The fully aliphatic and flexible nature of the TEGDMA homopolymer results in the highest crosslink density due to its small molecular size and high degree of conversion. nih.gov

The chemical structure and flexibility of the monomer play a crucial role in determining the final network topology. The length and flexibility of the monomer molecule influence the theoretical crosslink density; shorter distances between methacrylate (B99206) groups lead to a higher potential crosslink density. nih.gov

The flexibility of the TEGDMA monomer, due to its ether linkages, allows for a greater tendency to form both primary and secondary cyclization products, which can lead to a looser network structure. nih.gov In contrast, stiffer monomers, like Bisphenol A-glycidyl dimethacrylate (Bis-GMA), tend to diminish the extent of cyclization and increase the cross-linking density of the polymer, which can result in improved mechanical properties. nih.gov The interplay between different monomers in a copolymer system, such as the common Bis-GMA/TEGDMA mixtures, therefore dictates the final network architecture, balancing properties like conversion, crosslink density, and heterogeneity. nih.govnih.gov

Gelation Point and Vitrification Phenomena

The polymerization of TEGDMA proceeds through distinct stages, transitioning from a liquid state to a gel and finally to a solid, glassy state. The gel point is the critical conversion at which a continuous, crosslinked network is formed throughout the material. This transition is marked by a significant increase in viscosity. The conversion at which gelation occurs is influenced by factors such as monomer structure and the extent of cyclization reactions. nih.gov For instance, TEGDMA is expected to have a higher gel point conversion than a stiffer monomer like BisGMA because it undergoes approximately three times more cyclization, which delays the formation of effective crosslinks. nih.gov

Following gelation, the polymerization continues until the network's mobility becomes severely restricted, leading to vitrification . Vitrification is the process where the material transitions from a rubbery state to a glassy state. nih.gov This occurs when the glass transition temperature (Tg) of the developing polymer network increases to the temperature of the curing reaction (Tcure). polymerinnovationblog.com This transition is gradual and is extended by the structural heterogeneity of the dimethacrylate network. nih.gov Due to the formation of microgels, bulk vitrification is delayed until the crosslink density of the regions between the microgels reaches a threshold of significant mobility restriction. nih.gov Once vitrification begins, the polymerization rate slows dramatically as the reaction becomes diffusion-controlled. polymerinnovationblog.comnih.gov In a BisGMA/TEGDMA resin, an inflection point in the kinetic plot at around 45% conversion has been suggested as an indication of the onset of vitrification. nih.gov

Volumetric Shrinkage and Stress Development During Polymerization

A significant consequence of the polymerization of TEGDMA and other dimethacrylates is volumetric shrinkage. This shrinkage occurs as the monomer molecules, which are initially separated by van der Waals forces, are converted into a covalently bonded polymer network, resulting in a more compact structure. pocketdentistry.com The magnitude of this shrinkage is dependent on the composition of the resin system. pocketdentistry.com For instance, increasing the concentration of TEGDMA in a Bis-GMA/TEGDMA mixture leads to an increase in volumetric shrinkage. nih.govresearchgate.net This is due to both a higher concentration of reactive groups and a higher degree of conversion. nih.gov Pure TEGDMA exhibits a volumetric shrinkage of approximately 12.5%, which is considerably higher than that of Bis-GMA (around 5.2%). tandfonline.com

This volumetric shrinkage, when constrained (as in a dental filling), leads to the development of internal stresses known as polymerization stress. pocketdentistry.com The development of this stress is concentrated in the later stages of polymerization, particularly during the transition from the rubbery to the glassy state (vitrification), where there is a significant increase in the material's modulus. nih.gov Higher rates of polymerization can also lead to increased stress. manchester.ac.uk

| Resin System | Volumetric Shrinkage (%) | Reference |

|---|---|---|

| Bis-GMA/TEGDMA Control | 8.53 | nih.gov |

| Bis-GMA/TEGDMA with 10 wt% HMDI-6SH/TTT | decreased from 8.52 to 4.92 | nih.gov |

| Pure Bis-GMA | ~5.2 | tandfonline.com |

| Pure TEGDMA | ~12.5 | tandfonline.com |

Various strategies have been explored to mitigate the effects of polymerization shrinkage and the associated stress. One approach is the incorporation of different monomer systems. For example, the addition of hyperbranched thiol oligomers to Bis-GMA/TEGDMA resins has been shown to significantly reduce volumetric shrinkage while improving the conversion of double bonds. nih.gov In one study, the incorporation of a specific thiol-ene monomer system into a Bis-GMA/TEGDMA resin reduced the volumetric shrinkage from 8.53% to as low as 4.92%. nih.gov

Another strategy involves creating heterogeneous networks through Polymerization Induced Phase Separation (PIPS). By introducing non-reactive thermoplastic prepolymers into a TEGDMA monomer matrix, distinct phase structures can be created upon polymerization. This can partially compensate for volumetric shrinkage through localized internal volume expansion. nih.gov Additionally, the use of addition-fragmentation chain transfer (AFCT) agents in resin formulations has demonstrated a remarkable reduction in polymerization stress—in some cases over 90%—by allowing for network rearrangement during polymerization. nih.gov

Residual Stress Analysis in Cured Networks

The polymerization of TEGDMA-based resins is accompanied by volumetric shrinkage, which, when constrained, leads to the development of internal residual stresses. researchgate.net The analysis of these stresses is crucial for predicting the material's long-term performance and dimensional stability. In co-polymer systems, such as those combining Bisphenol A glycidyl dimethacrylate (BisGMA) and TEGDMA, stress development is intricately linked to the degree of monomer conversion. nih.gov

Dynamic measurements of stress during photopolymerization show a progressive increase in stress as the conversion of methacrylate groups into the polymer network advances. nih.gov Studies on BisGMA/TEGDMA resins (7:3 mass ratio) have demonstrated that the final stress levels are highly sensitive to small variations in the end-stage conversion. nih.gov The increase in stress with conversion is observed to be steeper than the corresponding increase in the glass transition temperature (Tg) with conversion. nih.gov This indicates that even minor increments in conversion at later stages of polymerization can lead to a significant build-up of residual stress.

The table below presents data on stress development as a function of conversion for a BisGMA/TEGDMA resin system.

| Degree of Conversion (%) | Final Stress (MPa) |

| 40 | ~1.0 |

| 50 | ~1.8 |

| 60 | ~2.7 |

| 70 | ~3.5 |

| Data derived from stress development profiles of a photopolymerized BisGMA/TEGDMA (7:3 mass ratio) resin. nih.gov |

Interpenetrating Polymer Networks (IPNs) Incorporating TEGDMA

Interpenetrating Polymer Networks (IPNs) are materials comprising two or more polymer networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other. eversticks.com In dental biomaterials, IPN structures are utilized to achieve specific properties that are not attainable with single-network polymers. eversticks.com TEGDMA is a dimethacrylate monomer that can be used in the formation of these complex network structures. eversticks.com The formation of an IPN can result in materials with a unique combination of properties, such as high strength and toughness, derived from the constituent polymers. nih.gov

Dual Polymerization Kinetics in IPN Formation

The formation of a full IPN involves the in-situ polymerization of two different monomer systems via independent, non-interfering polymerization reactions, often referred to as dual-curing systems. nih.gov This process allows for a sequential or simultaneous curing of the two networks, providing a pathway to tailor the final material properties. nih.gov For instance, a dual-cure system can involve a photo-initiated polymerization of one component followed by a thermally-initiated polymerization of the second component. nih.gov The kinetics of each polymerization step are critical in determining the final network structure. The sequence of polymerization has a significant influence on the morphology and properties of the resulting IPN. nih.gov

Morphological Control in IPN Structures

The morphology of an IPN, which describes the phase separation and domain size of the constituent polymer networks, is a key determinant of its macroscopic properties. nih.gov Control over the morphology can be achieved by manipulating the polymerization kinetics and the thermodynamic compatibility of the polymers. nih.gov In systems involving TEGDMA, delaying the gelation of the network can extend the time available for phase separation to occur. nih.gov

One approach to achieve morphological control is through the copolymerization of TEGDMA with a structurally similar monovinyl monomer, such as ethylene (B1197577) glycol methyl ether methacrylate (EGMEMA). nih.gov The inclusion of EGMEMA in a TEGDMA resin decreases the initial reaction rate, which in turn increases the time for the development of compositionally distinct phases before the network gels. nih.gov This extended period between phase separation and gelation allows for a greater degree of control over the resulting phase-separated domain size and morphology by varying the UV-irradiation intensity. nih.gov For example, the time between phase separation and gelation was extended from 22 seconds in a pure TEGDMA resin to 69 seconds in a TEGDMA:EGMEMA copolymer. nih.gov

Influence of Diluents and Co-monomers on Network Formation

TEGDMA is frequently used as a reactive diluent to reduce the high viscosity of other monomers, such as BisGMA, making the resin systems easier to handle and allowing for higher filler loading in composites. mdpi.comnih.gov The choice and concentration of co-monomers significantly impact the polymerization kinetics, the final degree of conversion (DC), and the structure of the resulting polymer network. nih.govmdpi.comnih.gov

The addition of different co-monomers to TEGDMA-containing resins can modify the network properties. For instance, the inclusion of 2-hydroxyethyl methacrylate (HEMA) can positively affect the mechanical properties of Bis-GMA and urethane (B1682113) dimethacrylate (UDMA) based materials, which may be related to improved mobility of the larger monomers. mdpi.com Conversely, the use of 1,6-hexanediol dimethacrylate (HDDMA) as a co-monomer can result in a slight decrease in the modulus of elasticity. mdpi.com

The following table summarizes the effect of different co-monomers when used in conjunction with TEGDMA in dimethacrylate-based resin systems.

| Co-monomer | Influence on TEGDMA-based Network |

| BisGMA | Reduces overall shrinkage stress but has high viscosity. TEGDMA is added to lower viscosity and increase conversion. nih.govmdpi.com |

| UDMA | Generally exhibits higher reactivity and conversion compared to BisGMA-based systems. bohrium.comresearchgate.net |

| BisEMA | Having no hydroxyl groups, it is less viscous than UDMA and can be used to formulate resins without a reactive diluent. nih.gov |

| HEMA | Can improve mechanical properties such as flexural strength in UDMA/BisGMA/TEGDMA systems. mdpi.com |

| HDDMA | A low-viscosity monomer that can be used as a diluent; may slightly decrease the elastic modulus. mdpi.com |

The interplay between TEGDMA and various co-monomers is complex, with factors such as monomer flexibility, reactivity, and concentration all contributing to the final structure and properties of the polymer network. nih.govnih.govnist.gov

Structure Property Relationships in Tetraethylene Glycol Dimethacrylate Polymers and Composites

Mechanical Properties of TEGDMA Homopolymers and Copolymers

The mechanical behavior of polymers derived from TEGDMA is a critical determinant of their performance in various applications. These properties are intrinsically linked to the molecular architecture of the polymer network, including crosslink density and the nature of comonomers.

Flexural Strength and Modulus

Flexural strength and modulus are key indicators of a material's ability to resist bending forces. For TEGDMA-based polymers, these properties are influenced by the composition of the polymer matrix.

The TEGDMA homopolymer, characterized by its high crosslink density due to its relatively small molecular size, exhibits a comparatively high modulus but the lowest flexural strength among common dental homopolymers. nih.gov In copolymers, the concentration of TEGDMA plays a significant role. For instance, in Bis-GMA/TEGDMA copolymers, increasing the TEGDMA content can lead to a slight decrease in flexural strength. mdpi.com Conversely, in copolymers with more flexible monomers like HEMA/IPDI, a higher TEGDMA content can result in an increased flexural strength. mdpi.com

The introduction of fillers into the TEGDMA matrix to form composites significantly impacts these properties. The size, shape, and concentration of the filler particles are crucial factors. usm.myresearchgate.net For instance, incorporating pre-polymerized TEGDMA (P-TEGDMA) as a co-filler in a BisGMA/TEGDMA/SiO2 resin composite has been shown to enhance flexural strength at high P-TEGDMA loading due to a more compact composite structure. nih.gov Studies have also shown that the flexural strength of composites can be significantly increased with the addition of certain nanoparticles. usm.my

Interactive Table: Flexural Properties of TEGDMA-Based Polymers and Composites

| Material Composition | Flexural Strength (MPa) | Flexural Modulus (GPa) | Source |

|---|---|---|---|

| Poly(TEGDMA) Homopolymer | 87 | 3.91 | mdpi.com |

| Bis-GMA/TEGDMA (60:40) | 85.18 | 3.73 | nih.gov |

| UDMA/Bis-GMA/TEGDMA/HEMA | 95.7 | 4.17 | nih.gov |

| Bis-GMA–TEGDMA (80:20) | - | 3.88 | mdpi.com |

| HEMA/IPDI–TEGDMA (80:20) | - | 4.28 | mdpi.com |

| UDMA/TEGDMA (80/20 wt. %) | 69.7 - 89.5 | 1.58 - ~2.0 | wam.edu.plresearchgate.net |

Hardness and Impact Resistance

Hardness reflects a material's resistance to localized plastic deformation, while impact resistance indicates its ability to withstand sudden applied loads. In TEGDMA-based polymers, these properties are a function of both the polymer matrix and any reinforcing fillers.

The TEGDMA homopolymer demonstrates the highest impact resistance among several dental homopolymers, a property attributed to its fully aliphatic and highly crosslinked structure. nih.gov However, the hardness of TEGDMA-based resins can be influenced by the comonomer. For example, UDMA/TEGDMA resins have been shown to exhibit higher hardness values compared to Bis-GMA/TEGDMA resins. wam.edu.plresearchgate.net

The addition of fillers generally increases the hardness of TEGDMA composites, as rigid inorganic particles are typically much stiffer than the polymer matrix. usm.my However, the impact on impact resistance can be more complex. The introduction of quaternary ammonium (B1175870) polyethylenimine nanoparticles (QA-PEI-NPs) into a Bis-GMA/TEGDMA matrix led to a decrease in impact strength, with the reduction being more pronounced at higher nanoparticle concentrations. nih.gov Conversely, the incorporation of fibers has been shown to enhance toughness and prevent brittle fracture, allowing the composite to withstand high loads even after the initial break. researchgate.net

Interactive Table: Hardness and Impact Resistance of TEGDMA-Based Materials

| Material Composition | Hardness (Brinell/Vickers) | Impact Resistance (J/cm²) | Source |

|---|---|---|---|

| Poly(TEGDMA) Homopolymer | - | High | nih.gov |

| Bis-GMA/TEGDMA (60:40) | 106.19 MPa (HB) | 7.73 | nih.gov |

| Bis-GMA/TEGDMA + 0.5 wt.% QA-PEI-NPs | 111.81 MPa (HB) | 6.58 | nih.gov |

| Bis-GMA/TEGDMA + 2 wt.% QA-PEI-NPs | 109.1 MPa (HB) | 2.84 | nih.gov |

| UDMA/TEGDMA (80/20 wt.%) | 16 HV | - | wam.edu.plresearchgate.net |

Toughness and Brittleness Factors

Toughness represents a material's ability to absorb energy and plastically deform without fracturing, while brittleness is the tendency to fracture with little to no plastic deformation. The TEGDMA homopolymer, despite its high crosslink density, is noted for having the lowest brittleness among some dental homopolymers due to its smooth fracture morphology. mdpi.com

In composites, the addition of certain fillers can significantly enhance toughness. For example, the fracture toughness of a GMA/TEGDMA dental composite was found to increase remarkably with an increase in filler weight fraction up to 40 wt%. usm.my The incorporation of fibers can also improve toughness, leading to a less sudden fracture and the ability to sustain a high load after the initial break point. researchgate.net However, the addition of pre-polymerized fused-fiber filler modified composite (PP-FFMC) particles has been shown to adversely affect fracture behavior, likely due to microscopic flaws introduced during processing. 43.230.198

Thermal Properties and Transitions

The thermal behavior of TEGDMA polymers is critical for understanding their stability and performance at different temperatures. Key parameters include the glass transition temperature and the thermal stability profile.

Glass Transition Temperature (Tg) Analysis

The glass transition temperature (Tg) is a critical property of amorphous and semi-crystalline polymers, marking the reversible transition from a hard, glassy state to a more rubbery, viscous state. For TEGDMA-based polymers, the Tg is influenced by the degree of conversion and the presence of comonomers.

In a study of Bis-GMA/TEGDMA (60:40) copolymers, the neat polymer exhibited a Tg of 54.19 °C. nih.govmdpi.com The introduction of quaternary ammonium polyethylenimine nanoparticles (QA-PEI-NPs) into this system led to a slight increase in Tg, with values ranging from 55.47 °C to 58.96 °C, although these changes were not statistically significant. nih.govmdpi.com Research on shape-memory polymers has also shown that the Tg of networks synthesized from t-butyl acrylate (B77674) (tBA) and poly(ethylene glycol) dimethacrylate (PEGDMA) increases from 28 to 45°C as the amount of tBA increases. nih.gov

Thermal Stability Profiles

Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of materials by measuring mass loss as a function of temperature. uc.edu For TEGDMA-based polymers, TGA reveals a multi-step degradation process.

Studies on the thermal degradation of BisGMA/TEGDMA copolymers have identified three distinct phases in the TGA and derivative TGA (dTGA) curves. cnrs.frresearchgate.net The degradation mechanism is influenced by the degree of conversion, with "specific end scission" dominating in the initial and second phases, and "main chain random scission" occurring in the final phase. cnrs.fr It has been noted that TEGDMA shows significant degradation at around 300°C. researchgate.net In copolymers of ethyl methacrylate (B99206) (EMA) and TEGDMA, the onset temperature of thermal decomposition (5% weight loss) was found to be in the range of 240–280°C. mdpi.com The addition of pre-polymerized TEGDMA particles as a co-filler in a dental resin composite has been shown to improve thermal stability, increasing the degradation temperature from 410 °C to 440 °C. nih.gov

Interactive Table: Thermal Properties of TEGDMA-Based Polymers

| Material Composition | Onset Decomposition Temp. (TGA, 5% loss) | Glass Transition Temp. (Tg) | Source |

|---|---|---|---|

| Bis-GMA/TEGDMA (60:40) | - | 54.19 °C | nih.govmdpi.com |

| Bis-GMA/TEGDMA + QA-PEI-NPs | - | 55.47 - 58.96 °C | nih.govmdpi.com |

| EMA/TEGDMA Copolymers | 240 - 280 °C | - | mdpi.com |

| tBA/PEGDMA (70/30 wt%) | - | ~37 °C (approx.) | nih.gov |

| BisGMA/TEGDMA/SiO2 | 410 °C | - | nih.gov |

Impact of Network Structure on Macroscopic Properties

The macroscopic properties of polymers derived from Tetraethylene glycol dimethacrylate (TEGDMA) are intrinsically linked to the three-dimensional network structure formed during polymerization. The arrangement of polymer chains, the density of crosslinks, and the nature of intermolecular forces collectively dictate the material's mechanical and physical behavior.

Correlation of Crosslink Density with Mechanical Performance

The crosslink density, which is the measure of the number of crosslinks per unit volume, is a critical determinant of the mechanical properties of TEGDMA-based polymers. A higher degree of conversion of the methacrylate groups during polymerization leads to a more densely crosslinked network. This increased density generally enhances the stiffness and hardness of the material.

Studies have shown a direct correlation between the concentration of the crosslinking agent and the resulting mechanical performance. mdpi.comresearchgate.net For instance, in copolymers of methyl methacrylate (MMA) and TEGDMA, increasing the TEGDMA content leads to a linear increase in the glass transition temperature (Tg), a key indicator of network stiffness. pwr.edu.pl This is because the crosslinks restrict the mobility of the polymer chains, requiring more thermal energy for the material to transition from a glassy to a rubbery state.

The mechanical properties such as flexural strength and modulus are significantly influenced by the polymer composition and the resulting network heterogeneity. mdpi.comresearchgate.net While a higher crosslink density generally improves stiffness, the relationship with strength can be more complex. researchgate.net For example, in some systems, increasing the crosslinking agent beyond a certain concentration (e.g., 20%) can lead to a decrease in flexural strength, potentially due to the formation of a more brittle network structure. mdpi.com The TEGDMA homopolymer, for instance, has been noted for producing a smooth morphology which results in lower brittleness compared to other dimethacrylates like Bis-GMA. mdpi.com

The table below summarizes findings on the effect of TEGDMA concentration on the mechanical and structural properties of poly(methyl methacrylate) (PMMA) networks.

| TEGDMA Content (mol. %) | Glass Transition Temperature (Tg) (°C) | Storage Modulus at 160°C (E') (MPa) | Molecular Weight between Crosslinks (Mc) (g/mol) | Crosslink Density (q) (mol/cm³) |

|---|---|---|---|---|

| 1 | 117.4 | 4.9 | 5290 | 2.0 x 10⁻⁴ |

| 2 | 120.3 | 9.1 | 2940 | 3.7 x 10⁻⁴ |

| 5 | 126.9 | 19.7 | 1410 | 7.7 x 10⁻⁴ |

| 10 | 135.5 | 31.7 | 900 | 1.2 x 10⁻³ |

| 20 | 147.2 | 40.9 | 720 | 1.5 x 10⁻³ |

Role of Free Volume in Network Mobility and Properties

Free volume refers to the unoccupied space between polymer chains and is crucial for allowing molecular motion within the polymer network. nih.gov The size and distribution of this free volume directly impact the polymer's mobility, and consequently, its physical properties. In TEGDMA-based networks, the flexible nature of the tetraethylene glycol chain plays a significant role in determining the free volume.

Research has shown that the addition of TEGDMA to more rigid monomers like bisphenol A diglycidyl dimethacrylate (BisGMA) influences the formation of free volume. nih.gov While higher concentrations of TEGDMA can lead to increased conversion and a denser network, its flexibility can also result in a looser network structure with greater free volume. nih.govnih.gov The homopolymer of TEGDMA exhibits about 20% higher free volume compared to a pure BisGMA polymer, indicating less efficient polymer packing. nih.gov This is because the flexible TEGDMA crosslinks are more prone to rotational motion and tend to occupy more space. nih.gov

This increased free volume can facilitate greater molecular and cooperative motion, which can affect properties like water sorption and dimensional stability. nih.gov Studies using positron annihilation lifetime spectroscopy (PALS) have quantified these effects, showing that as TEGDMA concentration increases, particularly above 40 mol%, the free volume pore size increases despite an increase in the degree of conversion. nih.gov This phenomenon is partly attributed to the greater tendency of TEGDMA to undergo cyclization reactions, which contribute to conversion but not necessarily to the development of a tightly packed network. nih.gov

Effect of Hydrogen Bonding and Intermolecular Interactions

Intermolecular forces, particularly hydrogen bonding, play a critical role in defining the structure and properties of dimethacrylate polymer networks. researchgate.netnih.govresearchgate.net While the TEGDMA molecule itself lacks hydrogen bond donor groups (like the hydroxyl groups in Bis-GMA), its ether linkages can act as hydrogen bond acceptors. nih.govresearchgate.net These interactions can influence monomer compatibility in prepolymer mixtures and affect the mechanical properties of the final cured polymer. researchgate.net

In copolymers with monomers that are strong hydrogen bond donors (e.g., Bis-GMA or urethane (B1682113) dimethacrylates), TEGDMA can participate in the hydrogen bond network. researchgate.netnih.gov The strength and density of these hydrogen bonds can reinforce the polymer network, impacting properties like impact resistance and flexural strength. mdpi.comresearchgate.netnih.gov For example, the strong hydrogen bonds between hydroxyl groups in Bis-GMA contribute significantly to its impact resistance. mdpi.com The presence of TEGDMA can modify this interaction network.

Rheological Behavior of TEGDMA Prepolymers and Polymer Melts

The study of rheology—the science of the flow and deformation of matter—is essential for understanding the processability of TEGDMA-based resins and the behavior of the resulting polymers in a molten state. uobabylon.edu.iq The rheological properties are dictated by the molecular structure and interactions within the material.

Viscoelastic Properties and Flow Behavior

TEGDMA is often used as a reactive diluent to reduce the high viscosity of other monomers like Bis-GMA. pocketdentistry.comresearchgate.net Unfilled mixtures of TEGDMA and Bis-GMA typically exhibit Newtonian behavior, where the viscosity is independent of the shear rate. nih.gov However, when filled with inorganic particles to create composites, these resins become non-Newtonian, shear-thinning fluids, meaning their viscosity decreases as the shear rate increases. nih.gov

The viscoelastic nature of these materials means they exhibit both viscous (liquid-like) and elastic (solid-like) characteristics. youtube.com This behavior is time-dependent. youtube.com The polymerization rate of TEGDMA-containing composites is indicative of their viscoelastic behavior during curing; a higher reactivity leads to a faster development of stiffness and viscosity. nih.govresearchgate.net The addition of TEGDMA can modestly lower the pre-gel viscosity, but other factors like post-gel shrinkage become more dominant in stress development. nih.govresearchgate.net The complex viscoelastic properties of filled TEGDMA resins are largely due to interactions between the filler particles and the monomer molecules. nih.gov

The table below shows the viscosity of TEGDMA and its mixtures, illustrating its effect as a diluent.

| Monomer / Mixture | Viscosity (Pa·s) | Source |

|---|---|---|

| TEGDMA | ~0.01 | researchgate.net |

| Bis-GMA | 566.1 | researchgate.net |

| Bis-GMA/TEGDMA (50/50 wt%) | - (Significantly lower than pure Bis-GMA) | nih.gov |

Melt Rheology in Relation to Molecular Structure

The rheological behavior of a polymer melt is fundamentally linked to its molecular structure, including molecular weight, chain length, and architecture. youtube.com For crosslinked polymers like those made from TEGDMA, a true "melt" in the traditional sense of a thermoplastic is not achievable after curing. However, the rheology of the prepolymer (monomer) mixture and the behavior of the polymer network at elevated temperatures (below decomposition) are governed by molecular characteristics.

The low molecular weight and linear, flexible structure of the TEGDMA monomer contribute to its low viscosity. nih.gov During polymerization, as the molecular weight increases and a crosslinked network forms, the viscosity rises dramatically until the gel point is reached, where the material behaves more like a solid. youtube.com

Degradation Pathways and Stability of Tegdma Based Polymeric Materials

Thermal Degradation Mechanisms of TEGDMA Networks

The thermal decomposition of TEGDMA-based polymers is a complex process influenced by the network structure and the presence of defects.

Isoconversional Kinetic Analysis of Thermal Decomposition

Isoconversional kinetic analysis is a powerful tool used to investigate the kinetics of thermal degradation without assuming a specific reaction model. Studies employing thermogravimetric analysis (TGA) at multiple heating rates have provided insights into the degradation of TEGDMA-based resins. researchgate.netakjournals.com This method allows for the determination of the effective activation energy as a function of the extent of degradation. researchgate.netakjournals.com

For TEGDMA-based copolymers, a two-step degradation mechanism is often observed. akjournals.com This is attributed to the presence of inhomogeneities within the macromolecular structure and the formation of weak links in the polymer network. akjournals.com In contrast, more rigid network structures, like those formed from Bis-GMA and Bis-EMA, tend to exhibit a single-step degradation process at higher temperatures. researchgate.net The thermal stability of TEGDMA-containing systems can be influenced by the co-monomer used. For instance, copolymers with Bis-EMA or UDMA also exhibit a multi-step degradation. akjournals.com

The thermal degradation process of TEGDMA copolymers can be characterized by distinct phases. Initially, at lower temperatures, the degradation is often dominated by the scission of specific end groups. cnrs.fr As the temperature increases, a second phase of degradation occurs, followed by a final phase characterized by random scission of the main polymer chain. cnrs.fr The pyrolysates identified during the thermal degradation of TEGDMA copolymers include methacrylic acid and 2-hydroxyethyl methacrylate (B99206) in the initial and second stages, while propionic acid is produced in the final stage. researchgate.net

Influence of Network Defects on Degradation Pathways

The presence of network defects, such as primary cycles formed during polymerization, significantly influences the thermal degradation pathways of TEGDMA resins. researchgate.net These inhomogeneities in the network structure lead to a less stable material that degrades in multiple steps and at lower temperatures compared to more uniform networks. researchgate.net The structural heterogeneities, characterized by regions of varying crosslink density, contribute to the appearance of a two-step degradation mechanism. researchgate.net

The degree of conversion of the TEGDMA monomer during polymerization also plays a crucial role in the thermal stability of the resulting polymer network. cnrs.fr A higher degree of conversion generally leads to a more cross-linked and thermally stable network. cnrs.fr

Hydrolytic Degradation of Ester Bonds in Polymer Backbones

The ester groups present in the backbone of TEGDMA-based polymers are susceptible to hydrolysis, a key degradation pathway, particularly in aqueous environments. nih.govnih.govfrontiersin.org

Chemical Mechanisms of Ester Hydrolysis

Ester hydrolysis is a chemical reaction where water molecules break the ester linkages, resulting in the formation of a carboxylic acid and an alcohol. ucoz.com This reaction can be catalyzed by acids or bases. ucoz.com In the context of TEGDMA polymers, the internal ester bonds within the polymer backbone are the primary sites for hydrolytic attack. nih.govfrontiersin.org The cleavage of these bonds leads to the scission of the polymer chain, compromising the structural integrity of the material. nih.govfrontiersin.org This process is irreversible and can significantly reduce the mechanical properties of the polymer. nih.govnih.govfrontiersin.org

The mechanism of ester hydrolysis can vary. The most common pathway for base-catalyzed hydrolysis is the BAC2 mechanism, while acid-catalyzed hydrolysis typically proceeds via the AAC2 or AAL1 mechanisms. ucoz.com The specific mechanism depends on the structure of the ester and the reaction conditions. ucoz.com

Factors Influencing Degradation Rate in Non-Biological Environments

Several factors can influence the rate of hydrolytic degradation of TEGDMA-based polymers in non-biological settings:

Water Sorption: The hydrophilicity of the polymer network plays a significant role. TEGDMA, with its ethylene (B1197577) glycol segments, tends to attract water molecules, leading to higher water uptake. nih.govuomustansiriyah.edu.iq This increased water content within the polymer matrix facilitates the hydrolysis of ester bonds. nih.gov

pH of the Environment: The rate of ester hydrolysis is influenced by the pH of the surrounding medium. Both acidic and basic conditions can catalyze the reaction. ucoz.com For instance, studies have shown that the degradation of TEGDMA can occur in both neutral and acidic environments. nih.gov

Temperature: Elevated temperatures can accelerate the rate of hydrolytic degradation. nih.gov

Crosslink Density: A more loosely crosslinked network may allow for greater water penetration, making the ester groups more accessible for hydrolysis. biomatj.com

Chemical Structure of Co-monomers: The presence of other monomers in the polymer network can affect its susceptibility to hydrolysis. For example, more hydrophobic monomers like Bis-GMA, with their aromatic rings, can offer some protection to the polar ester groups from water, making the polymer more resistant to hydrolysis compared to TEGDMA alone. uomustansiriyah.edu.iq

Advanced Analytical and Characterization Methodologies for Tegdma Research

Spectroscopic Techniques for Conversion and Structural Analysis

Spectroscopic methods are indispensable for probing the molecular structure of TEGDMA and quantifying the extent of its conversion from monomer to polymer. These techniques offer real-time and in-situ monitoring capabilities, providing a dynamic view of the polymerization process.

Fourier Transform Infrared (FTIR) Spectroscopy (ATR-FTIR)

Fourier Transform Infrared (FTIR) spectroscopy, particularly in the Attenuated Total Reflectance (ATR) mode, is a cornerstone for studying the polymerization kinetics of TEGDMA-based systems. researchgate.netnih.govplos.org This technique is favored for its rapid and non-destructive nature, allowing for the continuous monitoring of chemical changes during photopolymerization. researchgate.net

The fundamental principle behind using FTIR to track the polymerization of TEGDMA lies in monitoring the decrease of the carbon-carbon double bond (C=C) stretching vibration of the methacrylate (B99206) group as it is consumed during the formation of the polymer chain. nih.govplos.orgresearchgate.net The characteristic absorption band for the methacrylate C=C bond is typically observed around 1636 cm⁻¹. plos.orgresearchgate.net To quantify the degree of conversion (DC), the intensity of this peak is monitored and often normalized against an internal standard peak that remains unchanged during the polymerization process, such as the carbonyl (C=O) stretching vibration. nih.gov However, studies have shown that using the C-O stretch doublet at 1320 and 1300 cm⁻¹ can provide more reproducible results with fewer systematic errors compared to the traditional 1636 cm⁻¹ peak. plos.org

ATR-FTIR is particularly advantageous as it allows for the analysis of samples with minimal preparation. researchgate.net It has been effectively used to analyze the kinetic parameters of TEGDMA polymerization, including the maximum conversion rate and the time to reach it. researchgate.net For instance, studies have employed ATR-FTIR to compare the polymerization kinetics of TEGDMA when mixed with other monomers like Bis-GMA, and under the influence of different photoinitiators and light curing sources. researchgate.net The technique's ability to provide real-time data is crucial for understanding how different factors, such as the chemical composition of the resin, influence the polymerization process. researchgate.net

| FTIR Peak Assignment for TEGDMA Polymerization Analysis | Wavenumber (cm⁻¹) | Vibrational Mode | Significance in Polymerization Analysis |

| Methacrylate C=C | ~1636 | Stretching | Primary reactive group; its disappearance indicates polymer formation. plos.orgresearchgate.net |

| Carbonyl C=O | ~1720 | Stretching | Often used as an internal standard for normalization. nih.gov |

| C-O Stretch | 1300-1320 | Stretching | Alternative and potentially more reliable peaks for quantifying conversion. plos.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy